molecular formula C15H22N2O B5323969 2-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide

2-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide

Cat. No. B5323969
M. Wt: 246.35 g/mol
InChI Key: OFYIXIRAHGVAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as MPAA and has been studied extensively due to its potential applications in various scientific fields.

Scientific Research Applications

MPAA has been studied for its potential applications in various scientific fields such as medicinal chemistry, neuroscience, and pharmacology. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Additionally, MPAA has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it is believed to interact with the mu-opioid receptor and inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. This results in the activation of the reward system in the brain, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPAA has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MPAA in lab experiments is its well-characterized pharmacological profile. It has been extensively studied and its mechanism of action is well understood. However, one limitation of using MPAA in lab experiments is its potential for abuse. It is important to handle MPAA with caution and to follow appropriate safety protocols.

Future Directions

There are several future directions for the study of MPAA. One direction is the development of new pain medications based on MPAA. Another direction is the investigation of MPAA's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of MPAA and its potential side effects.

Synthesis Methods

The synthesis of MPAA involves the reaction of 3-methylacetophenone with N-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure MPAA.

properties

IUPAC Name

2-(3-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-4-3-5-13(10-12)11-15(18)16-14-6-8-17(2)9-7-14/h3-5,10,14H,6-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYIXIRAHGVAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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